molecular formula C9H13NS B1299667 N-methyl-N-[4-(methylthio)benzyl]amine CAS No. 84212-03-3

N-methyl-N-[4-(methylthio)benzyl]amine

Cat. No. B1299667
CAS RN: 84212-03-3
M. Wt: 167.27 g/mol
InChI Key: YGDVLXUWGVDHAV-UHFFFAOYSA-N
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Description

The compound "N-methyl-N-[4-(methylthio)benzyl]amine" is a chemical species that can be inferred to contain an N-methyl group and a 4-(methylthio)benzyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds and functional groups that can help us understand the potential reactivity and properties of "N-methyl-N-[4-(methylthio)benzyl]amine".

Synthesis Analysis

The synthesis of N-methylamines can be achieved through N-methylation of amines with methanol, as described in the second paper. This process occurs at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation . Although the specific synthesis of "N-methyl-N-[4-(methylthio)benzyl]amine" is not detailed, the methodology could potentially be applied to synthesize this compound by choosing the appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of related compounds can provide insight into the possible structure of "N-methyl-N-[4-(methylthio)benzyl]amine". For instance, the crystal structure of a compound with a similar N-benzyl moiety is discussed in the fourth paper, where the central CN2S2 residue is almost planar and forms specific dihedral angles with the thienyl and p-tolyl rings . This information suggests that "N-methyl-N-[4-(methylthio)benzyl]amine" may also exhibit a planar geometry around the nitrogen atom, influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of N-methylamines and related compounds can be inferred from the first paper, where a methanimine synthon is used in [2 + 2] cycloadditions with ketenes to produce β-lactams . This indicates that N-methylamines can participate in cycloaddition reactions, which could be relevant for "N-methyl-N-[4-(methylthio)benzyl]amine" if it possesses similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylamines and related compounds are influenced by their functional groups and molecular structure. For example, the antimicrobial properties of acylthiourea derivatives are discussed in the sixth paper, where the presence of substituents on the phenyl group attached to the thiourea nitrogen affects the level of activity against various bacterial and fungal strains . This suggests that "N-methyl-N-[4-(methylthio)benzyl]amine" could also exhibit biological activity, which could be modulated by its methylthio and N-methyl groups.

Scientific Research Applications

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is used in the synthesis of functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs). This class of compounds has significant importance in medicinal chemistry due to their wide range of biological activities .

Methods of Application or Experimental Procedures

The synthesis of 1,4-DHPs was carried out through a pseudo three-component reaction between two equivalents of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and one equivalent of aromatic aldehydes. The reaction was performed under microwave irradiation at 100 °C without the use of a catalyst or solvent .

Results or Outcomes

The method developed for the synthesis of 1,4-DHPs is eco-friendly and cost-effective. It avoids the use of toxic solvents or expensive, metallic, and corrosive catalysts, and there is no need for column chromatographic purification. The method also scored well in terms of green metrics such as atom economy, carbon efficiency, E-factor, reaction mass efficiency, overall efficiency, process mass intensity, and solvent intensity .

2. N-Methylation of Amines

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is an example of an N-methyl-substituted amine. These compounds have found wide applications in the synthesis of fine chemicals, agrochemicals, and materials. They also play an important role in regulating the biological and pharmaceutical properties of molecules used in life sciences .

Results or Outcomes

3. Boron-Catalyzed N-Methylation of Amines with Formic Acid

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is an example of an N-methyl-substituted amine. These compounds have found wide applications in the synthesis of fine chemicals, agrochemicals, and materials. They also play an important role in regulating the biological and pharmaceutical properties of molecules used in life sciences .

Results or Outcomes

4. Monoselective N-Methylation of Amides, Indoles, and Related Structures

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is used in the monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .

Results or Outcomes

5. Synthesis of Heterocyclic and Fused Heterocyclic Compounds

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is used in the synthesis of heterocyclic and fused heterocyclic compounds. These compounds widely exist in natural and synthetic drugs .

Results or Outcomes

6. Synthesis of Pharmaceutical Molecules

Summary of the Application

“N-methyl-N-[4-(methylthio)benzyl]amine” is used in the synthesis of pharmaceutical molecules. N-methyl-substituted amines are an important class of organic intermediates that can be widely used in the synthesis of pharmaceutical molecules .

properties

IUPAC Name

N-methyl-1-(4-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVLXUWGVDHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368724
Record name N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-(methylthio)phenyl)methanamine

CAS RN

84212-03-3
Record name N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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